1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
CAS No.: 2241141-45-5
Cat. No.: VC4161855
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241141-45-5 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.255 |
| IUPAC Name | 1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |
| Standard InChI | InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3 |
| Standard InChI Key | KMUCEOXYHRVWBK-UHFFFAOYSA-N |
| SMILES | CN1CCOCC12CNCCOC2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane belongs to the spirocyclic family, characterized by two rings connected through a single spiro carbon atom. The compound comprises a six-membered ring and a seven-membered ring, with nitrogen and oxygen atoms strategically positioned at the 1,11- and 4,8-positions, respectively . This arrangement creates a rigid three-dimensional structure that may enhance binding affinity to biological targets. The methyl group at the 1-position introduces steric and electronic modifications, potentially influencing solubility and reactivity .
The spiro[5.6]dodecane core, a hydrocarbon analog lacking heteroatoms, has a molecular weight of 166.30 g/mol . The incorporation of heteroatoms in the target compound increases polarity and hydrogen-bonding capacity, critical for interactions in biological systems.
Synthetic Methodologies
Challenges in Spirocyclic Synthesis
Spirocyclic compounds pose synthetic challenges due to their conformational rigidity and stereochemical complexity. A patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate (CAS: 1216936-29-6) offers insights into potential routes . Although distinct from the target compound, the seven-step process highlights strategies applicable to spiroheterocycles:
-
Malonate Alkylation: Ethyl malonate reacts under basic conditions to form intermediates.
-
Reductive Amination: Lithium borohydride reduces amide bonds to amines.
-
Protection/Deprotection: Boc anhydride and palladium-carbon hydrogenolysis are used for functional group manipulation .
Hypothetical Pathway for 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
A plausible synthesis could involve:
-
Ring-Closing Metathesis: Utilizing Grubbs catalyst to form the spiro framework.
-
Heteroatom Introduction: Oxidative insertion of oxygen and nitrogen via Mitsunobu or nucleophilic substitution reactions.
-
Methylation: Final step using methyl iodide or dimethyl sulfate under basic conditions .
Yield optimization and stereocontrol remain critical hurdles, necessitating further research.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| Purity | ≥95% | |
| Melting Point | Not reported | – |
| Solubility | Not reported | – |
| Supplier | Purity | Price (50 mg) | Delivery Time |
|---|---|---|---|
| CymitQuimica | ≥95% | 666.00 € | June 4, 2025 |
The compound is marketed as a “versatile small molecule scaffold” for research use . Bulk quantities (500 mg) cost 1,853.00 €, reflecting its specialized synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume